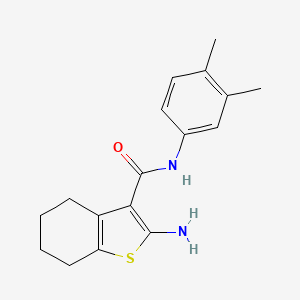
1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.38. This compound is known for its potential biological activities and applications in scientific research. It is also referred to as CPI-455 and is recognized as a potent inhibitor of bromodomain and extra-terminal domain (BET) proteins.
準備方法
The synthesis of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea involves several steps. One common synthetic route includes the reaction of cyclopropylamine with 3-chloropropanol to form 3-cyclopropyl-3-hydroxypropylamine. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the hydroxyl group can be replaced by other functional groups like halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetone, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.
科学的研究の応用
1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to inhibit BET proteins makes it valuable in studying gene expression and epigenetic regulation.
Medicine: Its potential therapeutic applications include the treatment of cancer and inflammatory diseases, where BET protein inhibition can modulate disease pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea exerts its effects involves the inhibition of BET proteins. These proteins play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones. By inhibiting BET proteins, the compound can disrupt the transcription of genes involved in cell growth and inflammation, leading to potential therapeutic effects.
類似化合物との比較
1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea can be compared with other similar compounds, such as:
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea: This compound has similar structural features but with additional methyl groups on the phenyl ring, which may alter its biological activity.
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-ethoxyphenyl)urea: The presence of an ethoxy group on the phenyl ring can influence its solubility and reactivity.
N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide: This compound has a naphthamide group instead of a phenyl group, which can significantly change its chemical properties and applications.
特性
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-12(10-6-7-10)8-9-14-13(17)15-11-4-2-1-3-5-11/h1-5,10,12,16H,6-9H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYMJTNBQCOJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-[[2-(3-Chlorophenyl)-2-hydroxypropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2574723.png)
![N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2574725.png)



![N-(4-{[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2574730.png)

![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-5,6-dimethylpyrimidin-4-OL](/img/structure/B2574735.png)






